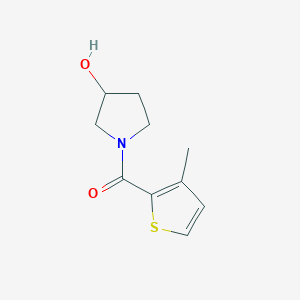

(3-Hydroxypyrrolidin-1-yl)(3-methylthiophen-2-yl)methanone

Description

The compound (3-Hydroxypyrrolidin-1-yl)(3-methylthiophen-2-yl)methanone (CAS: 145736-65-8) is a methanone derivative featuring a 3-hydroxypyrrolidine ring linked to a 3-methylthiophene moiety via a ketone bridge. Its molecular formula is C₁₀H₁₃NO₂S, with a molecular weight of 211.28 g/mol (calculated).

Properties

Molecular Formula |

C10H13NO2S |

|---|---|

Molecular Weight |

211.28 g/mol |

IUPAC Name |

(3-hydroxypyrrolidin-1-yl)-(3-methylthiophen-2-yl)methanone |

InChI |

InChI=1S/C10H13NO2S/c1-7-3-5-14-9(7)10(13)11-4-2-8(12)6-11/h3,5,8,12H,2,4,6H2,1H3 |

InChI Key |

PANYDEAFOFBTLE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC=C1)C(=O)N2CCC(C2)O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of (3-Hydroxypyrrolidin-1-yl)(3-methylthiophen-2-yl)methanone

General Synthetic Strategy

The synthesis of (3-Hydroxypyrrolidin-1-yl)(3-methylthiophen-2-yl)methanone typically involves the formation of an amide bond between a 3-hydroxypyrrolidine derivative and a 3-methylthiophene-2-carboxylic acid or its activated derivative (e.g., acid chloride). The key steps include:

- Preparation or procurement of the 3-hydroxypyrrolidine moiety.

- Activation of the 3-methylthiophene-2-carboxylic acid to a reactive intermediate (acid chloride or ester).

- Coupling of the amine (3-hydroxypyrrolidine) with the activated acid derivative to form the amide linkage.

Specific Synthetic Routes and Conditions

Amide Formation via SN2 Reaction and Amine Coupling

A related synthetic approach involves the nucleophilic substitution (SN2) reaction of an alkyl halide intermediate with a pyrrolidine derivative. For example, in a study involving related pyrrolidine-containing amides, the following steps were noted:

- Preparation of an alkyl halide intermediate by chlorination of an alcohol using thionyl chloride (SOCl₂).

- Subsequent SN2 reaction of this intermediate with a pyrrolidine-containing amine in the presence of a base such as potassium carbonate (K₂CO₃), yielding the desired amide product with moderate yields (e.g., 13% in a cited example).

This method highlights the importance of controlling reaction conditions such as temperature, solvent, and base to optimize yield.

Direct Coupling Using Activated Carboxylic Acid Derivatives

The direct coupling of 3-hydroxypyrrolidine with 3-methylthiophene-2-carboxylic acid or its derivatives can be facilitated by:

- Conversion of the carboxylic acid to an acid chloride using reagents like thionyl chloride or oxalyl chloride.

- Reaction of the acid chloride with 3-hydroxypyrrolidine under controlled temperature to form the amide bond.

This approach is commonly used in amide synthesis due to its straightforwardness and generally good yields, although specific data for this compound are limited in public literature.

Preparation of 3-Hydroxypyrrolidine Intermediate

The 3-hydroxypyrrolidine moiety can be synthesized via ring closure and reduction reactions starting from suitable precursors such as malic acid and methylamine derivatives. A patented method outlines the preparation of 1-methyl-3-pyrrolidinol (a closely related pyrrolidine alcohol) involving:

- Ring closure reaction between malic acid and methylamine in solvents like toluene or chlorobenzene under reflux, yielding a solid intermediate (3-hydroxy-1-methylcyclobutanediamide).

- Reduction of this intermediate using reducing agents such as sodium borohydride or boron trifluoride-etherate in tetrahydrofuran under inert atmosphere and controlled temperature.

- Purification by extraction and distillation to obtain the pyrrolidinol with improved yield and purity.

While this method is for a methyl-substituted pyrrolidinol, similar strategies can be adapted for 3-hydroxypyrrolidine synthesis.

Data Tables Summarizing Preparation Conditions and Outcomes

Research Outcomes and Analysis

- The SN2 substitution method for coupling pyrrolidine derivatives with alkyl halides provides a viable route but may suffer from low to moderate yields (e.g., 13%) and requires careful purification.

- The ring closure and reduction method for preparing the pyrrolidine alcohol intermediate offers improved safety and scalability compared to traditional reducing agents, enhancing the overall synthesis feasibility.

- Although direct literature on the synthesis of (3-Hydroxypyrrolidin-1-yl)(3-methylthiophen-2-yl)methanone is scarce, analogous methods involving acid chloride activation and amine coupling are standard in amide synthesis and likely applicable.

- Optimization of reaction conditions such as solvent choice, temperature control, and base selection is critical to maximize yield and purity.

- Purification typically involves crystallization or extraction followed by chromatographic techniques to isolate the target compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(3-Hydroxypyrrolidin-1-yl)(3-methylthiophen-2-yl)methanone undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The carbonyl group can be reduced back to a hydroxyl group.

Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Electrophilic substitution reactions typically use reagents such as bromine (Br2) or chlorine (Cl2) under acidic conditions.

Major Products Formed

Oxidation: Formation of (3-oxopyrrolidin-1-yl)(3-methylthiophen-2-yl)methanone.

Reduction: Formation of (3-hydroxypyrrolidin-1-yl)(3-methylthiophen-2-yl)methanol.

Substitution: Formation of halogenated derivatives of the thiophene ring.

Scientific Research Applications

(3-Hydroxypyrrolidin-1-yl)(3-methylthiophen-2-yl)methanone is used in various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study enzyme-substrate interactions.

Medicine: As a potential therapeutic agent for the treatment of certain diseases.

Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (3-Hydroxypyrrolidin-1-yl)(3-methylthiophen-2-yl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications in Pyrrolidine/Thiophene Methanones

The following table summarizes key structural analogs and their properties:

Key Observations:

Ring Size : Replacing pyrrolidine (5-membered) with piperidine (6-membered) alters conformational flexibility and steric bulk, which may influence binding interactions in receptor-ligand systems .

Functional Groups: The hydroxyl group in the target compound supports hydrogen bonding, whereas the amino group in the hydrochloride derivative (CAS: 1353958-66-3) introduces basicity, affecting solubility and ionic interactions .

Heterocyclic Variations in Methanone Derivatives

Other analogs replace the thiophene or pyrrolidine with distinct heterocycles:

- (3,6-Dichloropyridin-2-yl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone (CAS: Not provided): Features pyridine and pyrazole rings.

- (R)-(3-Hydroxypyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone (CAS: 1220039-08-6): Replaces thiophene with tetrahydropyran, introducing an oxygen-containing ring. This modification reduces aromaticity and may impact metabolic stability .

Biological Activity

The compound (3-Hydroxypyrrolidin-1-yl)(3-methylthiophen-2-yl)methanone , also known as S-3-Hydroxy-pyrrolidin-1-yl-(3-methyl-thiophen-2-yl)-methanone , has garnered attention for its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

- Molecular Formula : CHN\O

- Molecular Weight : 211.28 g/mol

- Purity : 95%

- InChI Key : PANYDEAFOFBTLE-QMMMGPOBSA-N

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the fields of pharmacology and medicinal chemistry. The following sections detail specific activities and findings.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of (3-Hydroxypyrrolidin-1-yl)(3-methylthiophen-2-yl)methanone against several bacterial strains. For instance, it has shown effectiveness against:

- Escherichia coli

- Staphylococcus aureus

Table 1: Antimicrobial Activity Results

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 62.5 µg/mL |

| Staphylococcus aureus | 78.12 µg/mL |

Antiproliferative Effects

The compound has also been investigated for its antiproliferative effects on cancer cell lines. Notably, it has shown activity against:

- HeLa cells (Human cervical adenocarcinoma)

Table 2: Antiproliferative Activity Results

| Cell Line | IC (µg/mL) |

|---|---|

| HeLa | 226 |

| A549 (Lung carcinoma) | 242.52 |

The mechanism through which (3-Hydroxypyrrolidin-1-yl)(3-methylthiophen-2-yl)methanone exerts its biological effects is still under investigation. Preliminary data suggest that it may interact with specific cellular pathways involved in cell proliferation and apoptosis.

Case Studies

A notable case study examined the compound's interaction with the AgrA protein of Staphylococcus aureus, a key regulator in bacterial virulence. In silico studies indicated that the compound could effectively inhibit this protein, thereby reducing bacterial resistance.

Q & A

Q. What are the common synthetic routes for (3-Hydroxypyrrolidin-1-yl)(3-methylthiophen-2-yl)methanone, and how can reaction conditions be optimized?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, coupling 3-methylthiophene-2-carboxylic acid derivatives with 3-hydroxypyrrolidine under reflux conditions using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous dichloromethane or DMF . Optimization involves adjusting stoichiometry (1.2:1 molar ratio of acylating agent to pyrrolidine), temperature (0–25°C), and reaction time (12–24 hours). Monitoring via TLC or LC-MS ensures intermediate stability, as prolonged exposure to acidic/basic conditions may degrade the hydroxypyrrolidine moiety .

Q. What spectroscopic techniques are most effective for characterizing this compound?

A combination of NMR (¹H, ¹³C, DEPT-135), FT-IR, and high-resolution mass spectrometry (HRMS) is recommended. Key spectral markers include:

- ¹H NMR : A singlet at δ 2.1–2.3 ppm (3-methylthiophene CH₃), multiplet at δ 3.5–4.0 ppm (pyrrolidine N–CH₂), and a broad peak at δ 4.8–5.2 ppm (hydroxyl proton, exchangeable with D₂O) .

- FT-IR : Stretching vibrations at 1680–1720 cm⁻¹ (C=O) and 3200–3400 cm⁻¹ (O–H) .

- HRMS : Exact mass calculated for C₁₁H₁₃NO₂S [M+H]⁺: 242.0584; observed: 242.0586 (±0.0002) .

Q. How can researchers assess the compound’s stability under varying storage conditions?

Stability studies should include:

- Thermal stability : Thermogravimetric analysis (TGA) at 25–150°C to detect decomposition.

- Photostability : Exposure to UV light (254 nm) for 48 hours, monitored via HPLC purity checks.

- Humidity sensitivity : Storage at 40°C/75% RH for 4 weeks, with periodic NMR comparison to detect hydrolytic degradation of the methanone group .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in reported bond angles or torsion angles?

Conflicting structural data (e.g., pyrrolidine ring puckering or thiophene–methanone dihedral angles) require high-resolution single-crystal X-ray diffraction. Using SHELXL for refinement:

Q. What computational methods are suitable for elucidating the compound’s mechanism of action in biological systems?

- Molecular docking : Use AutoDock Vina with protein targets (e.g., kinases or GPCRs) to predict binding affinities. Validate with MD simulations (GROMACS, 100 ns) to assess ligand–receptor stability .

- QSAR modeling : Corrogate substituent effects (e.g., 3-methylthiophene vs. unsubstituted thiophene) on bioactivity using descriptors like logP, polar surface area, and H-bond donors .

Q. How can researchers address contradictory results in structure–activity relationship (SAR) studies?

Example: If one study reports enhanced antimicrobial activity with hydroxypyrrolidine substitution, while another shows no effect:

- Systematic variation : Synthesize analogs with incremental modifications (e.g., 3-hydroxy vs. 2-hydroxypyrrolidine).

- Dose–response assays : Use MIC (minimum inhibitory concentration) values against Gram-positive/negative bacteria (e.g., S. aureus ATCC 25923, E. coli ATCC 25922) to establish EC₅₀ trends .

- Statistical analysis : Apply ANOVA to differentiate experimental noise from true SAR trends (p < 0.05) .

Key Methodological Recommendations

- Synthesis : Prioritize inert atmospheres (N₂/Ar) to prevent oxidation of the thiophene ring .

- Crystallography : Use SHELXL’s HKLF5 format for high-precision refinement of twinned crystals .

- Biological assays : Include positive controls (e.g., ciprofloxacin for antimicrobial tests) to validate experimental setups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.